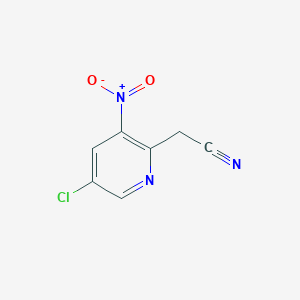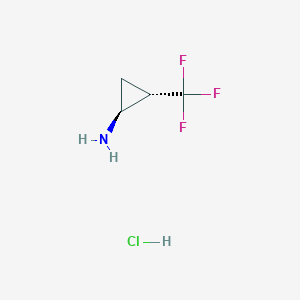
tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate typically involves the reaction of 5-bromo-3-fluorothiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies .
Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in various chemical processes. Its unique chemical properties make it valuable for specific industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as kinases or proteases.
Receptors: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl ((5-bromo-3-fluoropyridin-2-yl)methyl)carbamate
- tert-Butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
- tert-Butyl ((5-bromo-3-methoxypyridin-2-yl)methyl)carbamate .
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the heterocyclic ring structure and the position of substituents.
- Chemical Properties: The presence of different substituents (e.g., methoxy, pyridine) can influence the compound’s reactivity and stability.
- Applications: Each compound may have distinct applications based on its unique chemical properties. For example, some may be more suitable for pharmaceutical development, while others are used in material science .
Conclusion
tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.
Eigenschaften
Molekularformel |
C10H13BrFNO2S |
|---|---|
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
tert-butyl N-[(5-bromo-3-fluorothiophen-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H13BrFNO2S/c1-10(2,3)15-9(14)13-5-7-6(12)4-8(11)16-7/h4H,5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
XXEPRQSPDROBBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(S1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)



![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)

